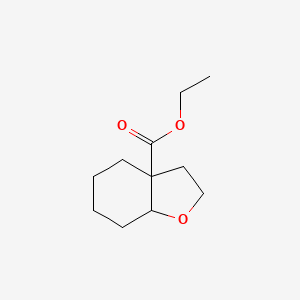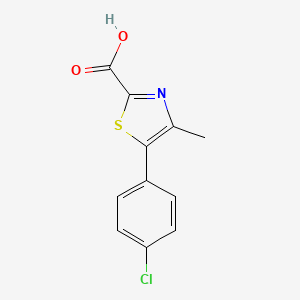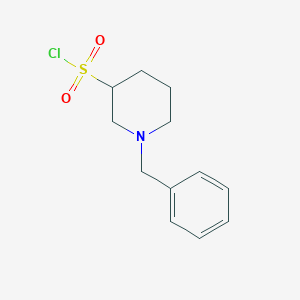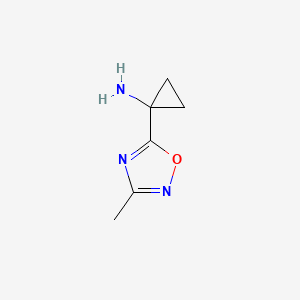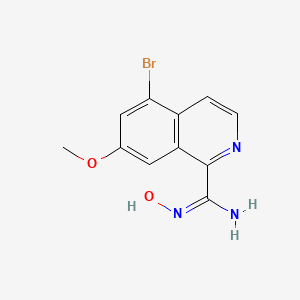
(E)-5-Bromo-N'-hydroxy-7-methoxyisoquinoline-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a hydroxy group, and a methoxy group attached to an isoquinoline ring system. The unique structural features of this compound make it an interesting subject for chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of 7-methoxyisoquinoline, followed by the introduction of the hydroxy and carboximidamide groups through subsequent reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The hydroxy group can be introduced using hydroxylamine derivatives under controlled pH conditions, while the carboximidamide group is typically formed through the reaction with cyanamide derivatives .
Industrial Production Methods: Industrial production of (E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions: (E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated isoquinoline derivative.
Substitution: Formation of various substituted isoquinoline derivatives.
科学的研究の応用
(E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals .
作用機序
The mechanism of action of (E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt cellular pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
5-Bromoisoquinoline: Lacks the hydroxy and methoxy groups, making it less versatile in chemical reactions.
7-Methoxyisoquinoline: Lacks the bromine and hydroxy groups, limiting its biological activity.
N’-Hydroxyisoquinoline-1-carboximidamide: Lacks the bromine and methoxy groups, affecting its chemical reactivity and biological properties .
Uniqueness: (E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the hydroxy and methoxy groups enhance its solubility and potential interactions with biological targets.
特性
分子式 |
C11H10BrN3O2 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC名 |
5-bromo-N'-hydroxy-7-methoxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C11H10BrN3O2/c1-17-6-4-8-7(9(12)5-6)2-3-14-10(8)11(13)15-16/h2-5,16H,1H3,(H2,13,15) |
InChIキー |
BYESNCQSTIECKI-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC2=C(C=CN=C2/C(=N\O)/N)C(=C1)Br |
正規SMILES |
COC1=CC2=C(C=CN=C2C(=NO)N)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13198805.png)
![tert-butyl N-[4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B13198807.png)
![1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylpropan-1-ol](/img/structure/B13198814.png)
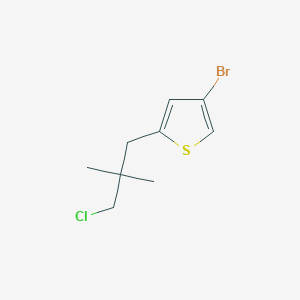


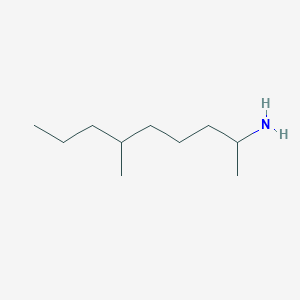
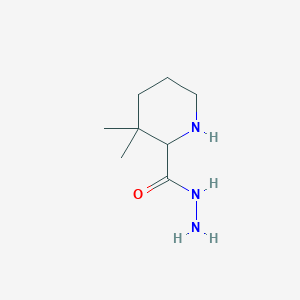
![2-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B13198869.png)
